molecular formula C11H10N6 B14910907 N-benzyltetrazolo[1,5-b]pyridazin-6-amine

N-benzyltetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14910907
M. Wt: 226.24 g/mol
InChI Key: HPFUQZCGJYYDEN-UHFFFAOYSA-N
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Description

N-benzyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of tetrazolo-pyridazines. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring, with a benzyl group attached to the nitrogen atom of the tetrazole ring. The molecular formula of this compound is C11H10N6, and it has a molecular weight of 226.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) sulfate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-benzyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

N-benzyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-12-10-6-7-11-13-15-16-17(11)14-10/h1-7H,8H2,(H,12,14)

InChI Key

HPFUQZCGJYYDEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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